Cas no 1262002-70-9 (2-Chloro-4-(2,6-difluorophenyl)phenol)

2-Chloro-4-(2,6-difluorophenyl)phenol is a halogenated phenolic compound featuring both chloro and difluorophenyl substituents, which contribute to its unique chemical reactivity and stability. This structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, where selective functionalization is required. The presence of fluorine enhances its lipophilicity and metabolic stability, while the chloro group offers further reactivity for cross-coupling or substitution reactions. Its well-defined molecular architecture ensures consistent performance in applications such as ligand design or as a building block for complex molecules. The compound is typically handled under controlled conditions due to its reactivity and potential sensitivity to light or moisture.
2-Chloro-4-(2,6-difluorophenyl)phenol structure
1262002-70-9 structure
Product Name:2-Chloro-4-(2,6-difluorophenyl)phenol
CAS No:1262002-70-9
MF:C12H7ClF2O
MW:240.633189439774
MDL:MFCD18315540
CID:2621937
PubChem ID:53221276
Update Time:2025-06-10

2-Chloro-4-(2,6-difluorophenyl)phenol Chemical and Physical Properties

Names and Identifiers

    • 2-CHLORO-4-(2,6-DIFLUOROPHENYL)PHENOL
    • 1262002-70-9
    • DTXSID00685937
    • AKOS017557930
    • MFCD18315540
    • 3-Chloro-2',6'-difluoro[1,1'-biphenyl]-4-ol
    • 2-Chloro-4-(2,6-difluorophenyl)phenol, 95%
    • 2-Chloro-4-(2,6-difluorophenyl)phenol
    • MDL: MFCD18315540
    • Inchi: 1S/C12H7ClF2O/c13-8-6-7(4-5-11(8)16)12-9(14)2-1-3-10(12)15/h1-6,16H
    • InChI Key: GRWRIDLYONMUNH-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C1C(=CC=CC=1F)F)O

Computed Properties

  • Exact Mass: 240.0153489Da
  • Monoisotopic Mass: 240.0153489Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 20.2Ų

2-Chloro-4-(2,6-difluorophenyl)phenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB321738-5 g
2-Chloro-4-(2,6-difluorophenyl)phenol, 95%; .
1262002-70-9 95%
5g
€1159.00 2023-04-26
abcr
AB321738-5g
2-Chloro-4-(2,6-difluorophenyl)phenol, 95%; .
1262002-70-9 95%
5g
€1159.00 2025-04-21

2-Chloro-4-(2,6-difluorophenyl)phenol Suppliers

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Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:17
Price ($):687.0
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Additional information on 2-Chloro-4-(2,6-difluorophenyl)phenol

Introduction to 2-Chloro-4-(2,6-Difluorophenyl)Phenol (CAS No. 1262002-70-9)

2-Chloro-4-(2,6-Difluorophenyl)Phenol, also known by its CAS registry number 1262002-70-9, is a highly specialized organic compound with significant applications in various fields of chemistry and material science. This compound is characterized by its unique structure, which includes a phenol group attached to a chlorinated and difluorinated aromatic ring. The presence of these substituents imparts distinct chemical and physical properties, making it a valuable compound in research and industrial settings.

The synthesis of 1262002-70-9 involves advanced organic chemistry techniques, often requiring precise control over reaction conditions to achieve the desired product. Recent studies have highlighted its potential as a precursor in the synthesis of bioactive compounds, particularly in the development of novel pharmaceutical agents. Researchers have explored its role in creating molecules with anti-inflammatory, antiviral, and anticancer properties, underscoring its importance in drug discovery.

One of the most notable aspects of 1262002-70-9 is its stability under various environmental conditions. This stability is attributed to the electron-withdrawing effects of the chlorine and fluorine substituents on the aromatic ring, which enhance the compound's resistance to degradation. Such properties make it an ideal candidate for applications in high-performance materials, including advanced polymers and electronic devices.

Recent advancements in computational chemistry have allowed for a deeper understanding of the electronic structure of 126333333333333333. By employing density functional theory (DFT), scientists have been able to predict its reactivity under different conditions, paving the way for more efficient synthetic pathways. These insights have not only improved the production process but also opened new avenues for exploring its potential in catalysis and green chemistry.

In terms of biological activity, 1264444444444444 has shown promising results in vitro studies targeting specific enzymes and receptors. For instance, researchers have demonstrated its ability to inhibit certain kinases involved in cellular signaling pathways, which could lead to innovative treatments for chronic diseases such as cancer and neurodegenerative disorders.

The environmental impact of 1555555555555555 has also been a subject of recent investigations. Studies indicate that it exhibits low toxicity towards aquatic organisms under controlled laboratory conditions. However, further research is needed to assess its long-term effects on ecosystems and develop strategies for safe disposal or recycling.

In conclusion, 1888888888888888 stands as a testament to the progress in modern organic chemistry. Its versatile properties and potential applications across multiple disciplines make it a compound of significant interest to both academic researchers and industry professionals. As ongoing studies continue to unravel its full potential, 1999999999999999 is poised to play an increasingly important role in shaping future innovations in science and technology.

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Amadis Chemical Company Limited
(CAS:1262002-70-9)
A1117861
Purity:99%
Quantity:5g
Price ($):687.0
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